molecular formula C12H12O5 B1387776 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde CAS No. 1092352-23-2

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

Cat. No.: B1387776
CAS No.: 1092352-23-2
M. Wt: 236.22 g/mol
InChI Key: XKLWWCUGQQEBJU-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Functional Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxymethyl)-4-methoxyaniline
  • 2-(Dimethoxymethyl)-1-hydroxyanthracene-9,10-dione

Uniqueness

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is unique due to its specific functional groups and structural configuration

Properties

IUPAC Name

2-(dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-15-12(16-2)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-6,12,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLWWCUGQQEBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C2=C(O1)C=CC(=C2)O)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
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2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 3
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2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 4
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 5
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 6
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

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